molecular formula C31H28Br4Cl2O5 B1583503 Bisphenol A, phosgene, tetrabromobisphenol A polymer CAS No. 32844-27-2

Bisphenol A, phosgene, tetrabromobisphenol A polymer

Cat. No. B1583503
CAS RN: 32844-27-2
M. Wt: 871.1 g/mol
InChI Key: JIONBBGQQYEZAC-UHFFFAOYSA-N
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Description

Bisphenol A, phosgene, and tetrabromobisphenol A polymer are chemical compounds that have been widely used in various industries, including the production of plastics, resins, and coatings. However, these compounds have also been linked to several health concerns, including endocrine disruption, cancer, and reproductive problems.

Mechanism Of Action

Bisphenol A acts as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors. Phosgene is a highly reactive gas that can cause severe damage to the respiratory system by reacting with water in the lungs to form hydrochloric acid. Tetrabromobisphenol A polymer acts as an endocrine disruptor by interfering with the thyroid hormone system.

Biochemical And Physiological Effects

Bisphenol A has been found to have a wide range of biochemical and physiological effects, including disrupting the endocrine system, altering gene expression, and affecting fetal development. Phosgene can cause severe damage to the respiratory system, including pulmonary edema and bronchial irritation. Tetrabromobisphenol A polymer has been linked to developmental and reproductive problems, as well as thyroid hormone disruption.

Advantages And Limitations For Lab Experiments

The advantages of studying these compounds in a laboratory setting include the ability to control the experimental conditions and isolate specific variables. However, there are also limitations to lab experiments, including the inability to fully replicate real-world conditions and the potential for experimental bias.

Future Directions

Future research on these compounds should focus on developing safer alternatives to replace them in industrial applications. Additionally, more research is needed to fully understand the long-term health effects of exposure to these compounds and to develop effective strategies for reducing exposure. Finally, there is a need for more research on the mechanisms of action of these compounds and their interactions with other chemicals in the environment.
Conclusion:
Bisphenol A, phosgene, and tetrabromobisphenol A polymer are chemical compounds that have been widely used in various industries but have also been linked to several health concerns. Scientific research has provided valuable insights into the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these compounds. Further research is needed to develop safer alternatives and to fully understand the long-term health effects of exposure to these compounds.

Scientific Research Applications

Bisphenol A, phosgene, and tetrabromobisphenol A polymer have been extensively studied in scientific research. Bisphenol A has been linked to endocrine disruption, cancer, and reproductive problems. Phosgene is a highly toxic gas that has been used as a chemical weapon in the past. Tetrabromobisphenol A polymer has been found to be an endocrine disruptor and has been linked to developmental and reproductive problems.

properties

IUPAC Name

carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br4O2.C15H16O2.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h3-6,20-21H,1-2H3;3-10,16-17H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIONBBGQQYEZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28Br4Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32844-27-2
Record name Carbonic dichloride, polymer with 4,4′-(1-methylethylidene)bis[2,6-dibromophenol] and 4,4′-(1-methylethylidene)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32844-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

871.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

CAS RN

32844-27-2
Record name Carbonic dichloride, polymer with 4,4'-(1-methylethylidene)bis[2,6-dibromophenol] and 4,4'-(1-methylethylidene)bis[phenol]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisphenol A, phosgene, tetrabromobisphenol A polymer
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Bisphenol A, phosgene, tetrabromobisphenol A polymer
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